2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one
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Overview
Description
2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one is an organic compound that belongs to the pyrimidinone class. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a methyl group, and a 2-methylphenoxyethyl group attached to a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the butylsulfanyl, methyl, and 2-methylphenoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions to yield dihydropyrimidinones.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidinone core can produce dihydropyrimidinones.
Scientific Research Applications
2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one
- This compound
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-butylsulfanyl-4-methyl-5-[2-(2-methylphenoxy)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N2O2S/c1-4-5-12-23-18-19-14(3)15(17(21)20-18)10-11-22-16-9-7-6-8-13(16)2/h6-9H,4-5,10-12H2,1-3H3,(H,19,20,21) |
InChI Key |
VEVINHOGMCUREH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2C)C |
Origin of Product |
United States |
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